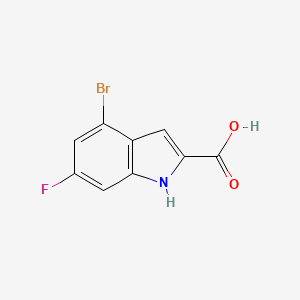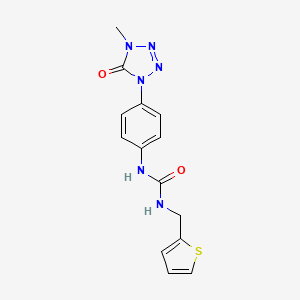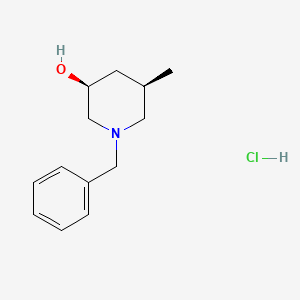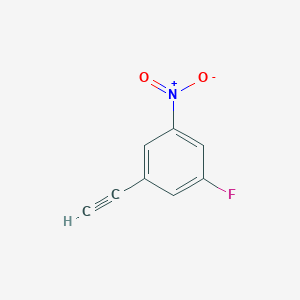
4-bromo-6-fluoro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-6-fluoro-1H-indole-2-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H5BrFNO2 and a molecular weight of 258.04 .
Molecular Structure Analysis
The molecular structure of “4-bromo-6-fluoro-1H-indole-2-carboxylic acid” consists of a core indole structure with bromo and fluoro substituents at the 4 and 6 positions, respectively, and a carboxylic acid group at the 2 position .Applications De Recherche Scientifique
Inhibitor Synthesis
“4-bromo-6-fluoro-1H-indole-2-carboxylic acid” can be used as a reactant for the synthesis of various inhibitors. For example, similar indole carboxylic acids have been utilized to create inhibitors for E. coli MurD ligase, which is an essential enzyme in the bacterial cell wall biosynthesis pathway .
Kinase Inhibition
This compound may also serve as a precursor in the preparation of kinase inhibitors. Indolylindazoles and indolylpyrazolopyridines, which are derived from related indole carboxylic acids, have shown potential as interleukin-2 inducible T cell kinase inhibitors .
Antiviral Activity
Indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. A compound with a similar structure has been prepared and tested in vitro, showing promising results .
Cancer Treatment
The structural motif of indole is prevalent in compounds used for cancer treatment. Indole derivatives are known for their application in targeting cancer cells and may be involved in various stages of drug development for oncology .
Microbial Infection
Indoles, both natural and synthetic, exhibit biologically vital properties, including antimicrobial activity. As such, “4-bromo-6-fluoro-1H-indole-2-carboxylic acid” could potentially be applied in the synthesis of compounds targeting microbial infections .
Cycloaddition Reactions
Indoles are versatile building blocks in cycloaddition reactions, which are crucial for constructing complex molecular architectures found in biologically active molecules. This compound could be used to synthesize carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles with potential applications in medicinal chemistry .
Orientations Futures
Indole derivatives, including “4-bromo-6-fluoro-1H-indole-2-carboxylic acid”, have diverse biological activities and immense potential to be explored for new therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
Propriétés
IUPAC Name |
4-bromo-6-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4(11)2-7-5(6)3-8(12-7)9(13)14/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXJQHDHMHTMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-fluoro-1H-indole-2-carboxylic acid | |
CAS RN |
1701549-69-0 |
Source


|
| Record name | 4-bromo-6-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)
![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)
![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)
![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)
![N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)
![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)
